molecular formula C23H19F2N3O6 B15294620 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2

2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2

Cat. No.: B15294620
M. Wt: 474.4 g/mol
InChI Key: ZPUUYUUQQGBHBU-PQKBPNRGSA-N
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Description

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of cytidine, where the hydrogen atoms at the 2’ position are replaced by fluorine atoms, and the 3’ and 5’ hydroxyl groups are protected by benzoyl groups. This compound is often used in scientific research due to its unique properties and applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This compound targets rapidly dividing cells, making it effective in cancer treatment. The fluorine atoms enhance its stability and resistance to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic and NMR studies. The benzoyl protection also provides additional stability during synthesis and handling .

Properties

Molecular Formula

C23H19F2N3O6

Molecular Weight

474.4 g/mol

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21-/m1/s1/i22+1,27+1,28+1

InChI Key

ZPUUYUUQQGBHBU-PQKBPNRGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)[15N]3C=CC(=[15N][13C]3=O)N)(F)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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